N-Cyano-1H-pyrrole-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

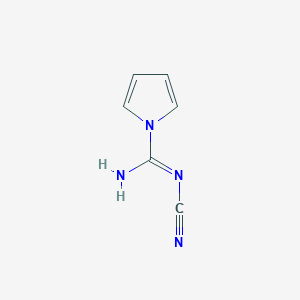

N-Cyano-1H-pyrrole-1-carboximidamide is a chemical compound with the molecular formula C6H6N4 It is known for its unique structure, which includes a pyrrole ring substituted with a cyano group and a carboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-1H-pyrrole-1-carboximidamide typically involves the reaction of pyrrole with cyanogen bromide and subsequent treatment with ammonia or an amine. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyano-1H-pyrrole-1-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-Cyano-1H-pyrrole-1-carboximidamide exhibits several promising biological activities that make it a candidate for further research:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. For instance, derivatives of pyrrole have shown potential in targeting the ubiquitin-proteasome system, which is crucial for protein degradation in cancer cells .

- Neuroprotective Effects : There is evidence suggesting that pyrrole derivatives can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Compounds designed around similar scaffolds have demonstrated neuroprotective properties by modulating nitric oxide levels in neuronal tissues .

- Antimicrobial Properties : The pyrrole scaffold has been associated with various antimicrobial activities. Studies have shown that certain derivatives can exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Applications

A study focused on the design of pyrrole-based inhibitors targeting deubiquitinating enzymes (DUBs) revealed that modifications to the N-cyano group enhanced potency against cancer cell lines. These compounds were tested against multiple myeloma cells, demonstrating reduced viability and increased apoptosis compared to controls. The findings suggest that N-cyano substitutions may improve the selectivity and efficacy of anticancer agents .

Case Study 2: Neuroprotective Mechanisms

In another investigation, a series of pyrrole derivatives were synthesized and evaluated for their ability to inhibit nNOS. One compound showed a significant reduction in nitric oxide production in vitro, correlating with protective effects against oxidative stress in neuronal cultures. This supports the hypothesis that N-cyano modifications can enhance bioavailability and selectivity for nNOS inhibition .

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties of pyrrole derivatives indicated that certain modifications led to enhanced activity against resistant bacterial strains. The introduction of cyano groups was found to increase membrane permeability, facilitating better uptake in microbial cells. This highlights the potential of this compound as a lead compound in antibiotic development .

Wirkmechanismus

The mechanism of action of N-Cyano-1H-pyrrole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Cyano-1H-pyrazole-1-carboximidamide: Similar structure but with a pyrazole ring instead of a pyrrole ring.

N-Cyano-1H-imidazole-1-carboximidamide: Contains an imidazole ring, offering different reactivity and properties.

N-Cyano-1H-pyrrole-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

Uniqueness

N-Cyano-1H-pyrrole-1-carboximidamide is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

N-Cyano-1H-pyrrole-1-carboximidamide (CPC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CPC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CPC is characterized by a pyrrole ring with a cyano group and a carboximidamide functional group. The presence of the cyano group allows CPC to act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially influencing their function.

The biological activity of CPC is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Reactions : The cyano group can participate in nucleophilic substitution reactions, allowing CPC to modify biomolecules such as proteins and nucleic acids.

- Enzyme Inhibition : CPC may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Interactions : The compound can bind to receptors involved in signaling pathways, potentially modulating cellular responses.

Antimicrobial Activity

CPC has been investigated for its antimicrobial properties. A study highlighted that compounds similar to CPC exhibited significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 50 µg/mL, indicating moderate to strong antibacterial effects .

Anticancer Potential

Research into the anticancer properties of CPC has shown promising results. In vitro studies demonstrated that derivatives of CPC could inhibit cell proliferation in several cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7). The cytotoxicity was assessed using MTT assays, revealing IC50 values in the low micromolar range for some derivatives . These findings suggest that CPC could serve as a lead compound for developing new anticancer agents.

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of CPC derivatives against common pathogens. The results indicated that certain derivatives had MIC values comparable to standard antibiotics, suggesting potential clinical applications in treating infections caused by resistant bacteria.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| CPC-1 | MRSA | 25 |

| CPC-2 | E. coli | 12.5 |

| CPC-3 | Pseudomonas aeruginosa | 50 |

Case Study 2: Anticancer Activity

In a separate study focused on anticancer properties, various concentrations of CPC derivatives were tested on cancer cell lines. The most effective derivatives showed significant inhibition of cell viability after 72 hours of treatment.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CPC-A | HCT-116 | 10 |

| CPC-B | MCF-7 | 15 |

| CPC-C | HeLa | 20 |

Eigenschaften

IUPAC Name |

N'-cyanopyrrole-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-9-6(8)10-3-1-2-4-10/h1-4H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAXOLUUMVHOGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(=NC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.